8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione

Description

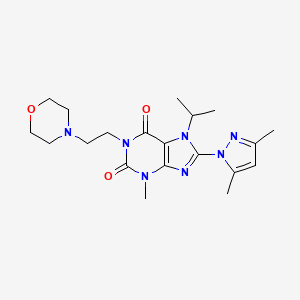

This compound is a purine-derived molecule with substitutions at the 1-, 3-, 7-, and 8-positions of the purine core. Key structural features include:

- 7-position: An isopropyl group, contributing to hydrophobic interactions and steric hindrance.

- 3-position: A methyl group, a common substitution in purine derivatives to modulate metabolic stability.

- 1-position: A 2-morpholinoethyl chain, enhancing solubility via the polar morpholine ring and providing conformational flexibility.

Properties

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-(2-morpholin-4-ylethyl)-7-propan-2-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N7O3/c1-13(2)26-16-17(21-19(26)27-15(4)12-14(3)22-27)23(5)20(29)25(18(16)28)7-6-24-8-10-30-11-9-24/h12-13H,6-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUWNKPIABUEKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CCN4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and diketones under acidic or basic conditions.

Purine Core Construction: The purine core is constructed via condensation reactions involving formamide derivatives and appropriate aldehydes or ketones.

Attachment of Side Chains: The isopropyl and morpholinoethyl groups are introduced through alkylation reactions using reagents like isopropyl bromide and 2-chloroethylmorpholine, respectively.

Final Assembly: The final compound is assembled through nucleophilic substitution reactions, where the pyrazole and purine intermediates are coupled under controlled conditions, often using catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the purine core or the pyrazole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atoms in the purine and pyrazole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, copper.

Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products

Scientific Research Applications

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine derivatives class. Its structure incorporates a pyrazole moiety and is recognized for its potential therapeutic applications, particularly in the fields of oncology and biochemistry. This article explores its scientific research applications, including biological activity, synthesis methods, and case studies.

Structure

The compound features a complex structure that includes a purine base modified with a pyrazole ring and an isopropyl group, which contributes to its unique biological properties.

Anticancer Activity

Research indicates that purine derivatives, including this compound, exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound interacts with various molecular targets such as enzymes and receptors involved in critical biological pathways. Its structure suggests potential interactions with nucleic acids and enzyme inhibition, leading to reduced cell proliferation in cancer cell lines.

- Case Studies : A study demonstrated that related compounds displayed IC50 values ranging from 0.15 to 7.26 μM against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .

The biological activity of this compound is primarily attributed to its interactions with molecular targets:

- Enzyme Inhibition : It may inhibit enzymes critical for tumor growth and survival.

- Nucleic Acid Interaction : The presence of the pyrazole and purine structures suggests potential interactions with nucleic acid synthesis, which can lead to therapeutic effects against malignancies.

Potential Therapeutic Applications

Beyond oncology, the compound's unique structure may lend itself to other therapeutic areas:

- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation through modulation of immune responses.

- Neuroprotective Effects : There is emerging interest in the neuroprotective potential of purine derivatives.

Mechanism of Action

The mechanism of action of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In cellular pathways, it may modulate signal transduction processes by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related purine derivatives, focusing on substituent effects at key positions. Below is a detailed analysis based on available evidence:

Table 1: Substituent Comparison at Critical Positions

Key Structural and Functional Differences

8-Position Substituent: The target compound’s 3,5-dimethylpyrazole (vs. Diethyl groups may increase lipophilicity, affecting membrane permeability . Both dimethyl and diethyl pyrazoles retain hydrogen-bonding capacity via N–H groups, critical for target engagement.

7-Position Substituent :

- The isopropyl group in the target compound introduces greater steric hindrance compared to methyl () or ethyl (). This could influence metabolic stability or steric clashes in binding sites.

1-Position Substituent: The 2-morpholinoethyl chain in the target compound and ’s analog enhances water solubility due to the morpholine ring’s polarity. In contrast, the naphthylmethyl group in ’s compound increases hydrophobicity, favoring lipid bilayer penetration but reducing aqueous solubility .

3-Position Substituent :

- All compounds retain a methyl group here, a conservative substitution to maintain metabolic stability while minimizing steric effects.

Hypothetical Pharmacological Implications

- Solubility: The morpholinoethyl chain (target compound) likely improves solubility over naphthylmethyl analogs, aiding bioavailability in aqueous environments.

- Target Selectivity : The isopropyl group at the 7-position may confer selectivity for enzymes with larger hydrophobic pockets (e.g., certain kinases).

- Metabolic Stability : Dimethylpyrazole (target) vs. diethylpyrazole () balances lipophilicity and enzymatic degradation rates.

Biological Activity

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the purine family. Its unique structure includes a pyrazole moiety, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C22H26N6O2

- Molecular Weight : 406.49 g/mol

The compound features a purine core with several functional groups that may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural characteristics allow it to fit into active sites or binding pockets, leading to modulation of target activity through:

- Competitive Inhibition : Competing with substrate molecules for binding sites.

- Allosteric Regulation : Binding at sites other than the active site to induce conformational changes.

- Covalent Modification : Forming stable bonds with target molecules, permanently altering their function.

Biological Activities

Research indicates that compounds similar to This compound exhibit a range of biological activities:

-

Anticancer Activity :

- Studies have shown that purine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.08 µM to 11.6 µM against various cancer cell lines, indicating potent anticancer properties .

- Mechanisms include induction of apoptosis and cell cycle arrest in cancer cells .

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Case Studies

Several studies have investigated the biological activity of related compounds:

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 6e | Anti-tubercular | 40.32 | |

| Compound 39 | Anticancer (EGFR) | 1.6 | |

| Compound 44 | Anticancer (MCF-7) | 6.30 |

These studies highlight the potential of pyrazole-containing purines as therapeutic agents.

Synthesis and Structure-Activity Relationship

The synthesis of This compound typically involves multi-step organic reactions:

- Formation of the purine core.

- Introduction of the pyrazole ring.

- Alkylation to add isopropyl and morpholinoethyl groups.

The unique substitution pattern significantly influences the compound's reactivity and biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.